Chromanol 293B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHHXUORMCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349649 | |
| Record name | Chromanol 293B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163163-24-4 | |
| Record name | Chromanol 293B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Chromanol 293b Action
Selective Modulation of Voltage-Gated Potassium Channels by Chromanol 293B
This compound exhibits a notable selectivity for certain potassium channels, which are crucial for the repolarization phase of the cardiac action potential. Its primary action is the inhibition of the slow delayed rectifier potassium current (IKs), with varying effects on other potassium currents.
Inhibition of the Slow Delayed Rectifier K+ Current (IKs)
The slow component of the delayed rectifier potassium current (IKs) plays a critical role in shortening the cardiac action potential duration, particularly during sympathetic stimulation. This compound is a well-established blocker of this current. medchemexpress.comnih.gov The inhibition of IKs by this compound is concentration-dependent, with reported IC50 values typically in the low micromolar range. medchemexpress.comoup.com
The pore-forming α-subunit of the IKs channel is the KCNQ1 protein, also known as Kv7.1 or KvLQT1. nih.govmdpi.com this compound directly targets the KCNQ1 channel. nih.govnih.gov Studies have indicated that the binding site for this compound is located within the inner pore vestibule of the KCNQ1 channel. nih.govmcmaster.ca This interaction involves hydrophobic interactions with specific amino acid residues in the S6 transmembrane segment, such as Ile337 and Phe340, and is stabilized by electrostatic interactions between the oxygen atoms of the drug and a potassium ion within the selectivity filter. nih.govmcmaster.ca The blockade of KCNQ1 channels by this compound can be time-dependent, suggesting a preferential binding to the open state of the channel. nih.gov
The functional and pharmacological properties of KCNQ1 channels are significantly modified by their co-assembly with auxiliary β-subunits from the KCNE family. mdpi.comnih.gov The presence of these subunits alters the sensitivity of the KCNQ1 channel to this compound. nih.gov
KCNE1 (MinK): When KCNQ1 co-assembles with KCNE1 to form the cardiac IKs channel, the potency of this compound is enhanced. mcmaster.canih.gov For instance, one study reported an IC50 value of 15.1 ± 3.3 μM for KCNQ1/KCNE1 channels, which is significantly lower than the IC50 for KCNQ1 expressed alone (65.4 ± 1.7 μm). nih.gov
KCNE3: The co-expression of KCNQ1 with KCNE3, which is found in epithelial tissues, results in a channel that is even more sensitive to this compound, with a reported IC50 of 0.54 ± 0.18 μm. nih.gov This indicates that KCNE3 can increase the blocking potency of this compound by up to 100-fold compared to homomeric KCNQ1 channels. nih.gov
KCNE2: The presence of KCNE2 also increases the sensitivity of the KCNQ1 channel to this compound. embopress.org A study demonstrated that 10 μM of this compound inhibited only 23% of the current from KCNQ1 alone, but drastically decreased the KCNQ1-KCNE2 current by 81%. embopress.org
| Channel Composition | IC50 (μM) | Reference |
|---|---|---|
| KCNQ1 | 65.4 ± 1.7 | nih.gov |
| KCNQ1/KCNE1 | 15.1 ± 3.3 | nih.gov |
| KCNQ1/KCNE3 | 0.54 ± 0.18 | nih.gov |
This compound is a chiral molecule and its enantiomers exhibit different potencies in blocking IKs channels. nih.govrndsystems.com The (-)-[3R,4S] enantiomer is significantly more potent than the (+)-[3S,4R] enantiomer. rndsystems.comresearchgate.net Research has shown that the (-)-[3R,4S] enantiomer is approximately 7-fold more potent in blocking the KCNQ1/KCNE1 channel complex than the (+)-[3S,4R] enantiomer, with IC50 values of 1.36 μM and 9.6 μM, respectively. rndsystems.com Furthermore, the time-dependent block of IKs and KCNQ1 currents is primarily mediated by the 3R,4S-293B enantiomer, indicating a preferential interaction with the open channel state for this specific stereoisomer. nih.gov
| Enantiomer | Target Channel | IC50 (μM) | Reference |
|---|---|---|---|
| (-)-[3R,4S]-Chromanol 293B | KCNQ1/KCNE1 (IKs) | 1.36 | rndsystems.com |
| (+)-[3S,4R]-Chromanol 293B | KCNQ1/KCNE1 (IKs) | 9.6 | rndsystems.com |
| 3R,4S-293B | KCNQ1/hMinK (IKs) | 2.6 ± 0.2 | nih.gov |
| 3S,4R-293B | KCNQ1/hMinK (IKs) | 15.6 ± 0.8 | nih.gov |
| 3R,4S-293B | KCNQ1 | 16.4 ± 0.7 | nih.gov |
| 3S,4R-293B | KCNQ1 | 30.1 ± 1.3 | nih.gov |
Interactions of this compound with Other Voltage-Gated Potassium Channels
While this compound is a selective inhibitor of IKs, it can also interact with other voltage-gated potassium channels, albeit generally with lower potency.
The Kv1.5 channel, which underlies the ultrarapid delayed rectifier current (IKur) in the human atrium, is also modulated by this compound. researchgate.netnih.gov However, the potency of this compound for Kv1.5 is lower than for the IKs channel. researchgate.net The stereoselectivity of the block is preserved, with the (-)-[3R,4S] enantiomer being more potent than the (+)-[3S,4R] enantiomer for Kv1.5 channels as well. nih.gov The block of Kv1.5 by the enantiomers of this compound exhibits a time-dependent decay of current during depolarization and a crossover of tail currents, which is suggestive of an open channel block mechanism. researchgate.net
Inhibition of Kv4.3 (Ito) Channels by this compound
This compound has been demonstrated to inhibit the transient outward potassium current (Ito), which plays a crucial role in the early repolarization phase of the cardiac action potential. This current is primarily mediated by the Kv4.3 channel protein.
Studies in canine left ventricular myocytes revealed that this compound blocks Ito with a 50% inhibitory concentration (IC50) of 38 µM. oup.com Similarly, in human ventricular myocytes, this compound was found to inhibit the transient outward current with an IC50 of 24 µM. bio-techne.com This potency is considerably lower than its effect on the slow delayed rectifier K+ current (IKs), indicating a degree of selectivity. bio-techne.com For instance, the potency for IKs inhibition in guinea pig myocytes was more than twenty times higher than for Ito inhibition in human ventricular myocytes. bio-techne.com The investigation into the enantiomers of this compound also included its effects on Kv4.3, confirming its interaction with this channel, which corresponds to the transient outward current (ITo). nih.govmdpi.com
| Cell Type | IC50 Value (µM) | Reference |
|---|---|---|
| Canine Left Ventricular Myocytes | 38 | oup.com |
| Human Ventricular Myocytes | 24 | bio-techne.com |
Weak Inhibitory Effects of this compound on KATP Channels
Detailed research findings specifically characterizing the direct inhibitory or modulatory effects of this compound on ATP-sensitive potassium (KATP) channels are not extensively documented in the currently available scientific literature. While the cystic fibrosis transmembrane conductance regulator (CFTR), a known target of this compound, and the sulphonylurea receptor (SUR) subunit of the KATP channel are both members of the ATP-binding cassette (ABC) protein superfamily, direct evidence of this compound's action on KATP channels is lacking. nih.gov Therefore, a quantitative analysis or a detailed description of its interaction with KATP channels cannot be provided at this time.
Investigation of KCNQ2/3 Channel Modulation by this compound
The modulatory effects of this compound on neuronal M-current channels, which are formed by the heteromeric assembly of KCNQ2 and KCNQ3 subunits, have been investigated. Research indicates that these channels are largely insensitive to this compound.
Specifically, studies have shown that heteromeric KCNQ2/KCNQ3 channels, as well as homomeric KCNQ2 and KCNQ3 channels, are only slightly blocked by this compound, even at high concentrations. oup.comnih.gov One study reported that at a concentration of 100 µM, this compound produced only a minor blockade of these channel subtypes. oup.comnih.gov This low sensitivity distinguishes KCNQ2/3 channels from the highly sensitive KCNQ1 channels. This suggests that the structural determinants for high-affinity binding of this compound are not present in the KCNQ2 and KCNQ3 subunits.
Effects of this compound on Calcium and Cyclic Adenosine (B11128) Monophosphate (cAMP)-Activated Potassium Channels
This compound has been utilized as a tool to investigate the role of certain potassium channels that are modulated by intracellular signaling molecules like cyclic adenosine monophosphate (cAMP). Its primary inhibitory action in this context is linked to its well-established blockade of KCNQ1 (KvLQT1) channels, which are known to be regulated by cAMP.
In epithelial tissues, such as the colon and airways, a basolateral potassium conductance that is activated by cAMP is crucial for chloride secretion. This conductance has been shown to be sensitive to inhibition by this compound. The channel responsible is likely formed by KCNQ1, which associates with the KCNE3 subunit in these cells to form a channel that is constitutively active but further enhanced by intracellular cAMP.
While this compound's effects on cAMP-activated K+ conductance are well-documented through its action on KCNQ1, its direct effects on calcium-activated potassium channels are less clear from the available literature. Some epithelial cells also possess calcium-activated potassium channels, such as the SK4 channel, which contribute to the basolateral K+ conductance. However, direct inhibitory data for this compound on these specific channel types is not as established as its effects on cAMP-sensitive KCNQ1-mediated currents.
Modulation of Non-Potassium Ion Channels by this compound
Inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Current (ICFTR) by this compound
Beyond its effects on potassium channels, this compound also inhibits the chloride current generated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). nih.gov The CFTR protein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a cAMP-activated chloride channel. nih.gov
In two-electrode voltage-clamp experiments using Xenopus oocytes, this compound was found to inhibit the CFTR chloride current (ICFTR) with an IC50 value of 19 µM. nih.gov Patch-clamp recordings yielded a similar IC50 value of 30 µM. nih.gov Research suggests that the mechanism of inhibition by this compound may be dependent on the phosphorylation state of the CFTR protein. nih.gov The concentrations required for significant inhibition of ICFTR are noted to be three- to fivefold higher than those needed to block KCNQ1/minK channels. nih.gov
| Experimental System | IC50 Value (µM) | Reference |
|---|---|---|
| Two-electrode voltage-clamp (Xenopus oocytes) | 19 | nih.gov |
| Patch-clamp recordings | 30 | nih.gov |
Biophysical Characterization of this compound-Channel Interactions
The biophysical mechanism underlying the interaction of this compound with its primary target, the KCNQ1 potassium channel, has been characterized as an open-channel block. This model suggests that the channel must be in its open conformation for the drug to bind and exert its inhibitory effect.
Kinetic and structural studies indicate that this compound acts as an open-pore blocker, with its binding site located within the inner pore vestibule of the channel. For the compound to reach its binding site, it is thought to enter the pore from the intracellular side of the membrane.
The interaction of this compound with the KCNQ1 channel is profoundly influenced by the presence of ancillary subunits, such as KCNE1 and KCNE3. These subunits co-assemble with KCNQ1 to modify its gating properties and pharmacology. The presence of these ancillary subunits can alter the potency of this compound by up to 100-fold.
Comparative IC50 Values for this compound:
KCNQ1 alone: 65.4 ± 1.7 µM
KCNQ1/KCNE1: 15.1 ± 3.3 µM
KCNQ1/KCNE3: 0.54 ± 0.18 µM
Furthermore, the interaction can be use-dependent, particularly for the KCNQ1/KCNE1 channel complex. When stimulated repeatedly, the degree of block by this compound on KCNQ1/KCNE1 channels increases, a phenomenon not observed with KCNQ1 channels alone. This suggests that the drug has different levels of interaction with various open states of the channel, and that these states can be pharmacologically distinguished.
| Channel Complex | IC50 Value (µM) | Reference |
|---|---|---|
| KCNQ1 | 65.4 ± 1.7 | |
| KCNQ1/KCNE1 | 15.1 ± 3.3 | |
| KCNQ1/KCNE3 | 0.54 ± 0.18 |
Voltage-Dependent and Use-Dependent Block Mechanisms of this compound
The inhibitory action of this compound on IKs channels is not static but is influenced by the conformational state of the channel, which is in turn governed by the membrane potential. This leads to voltage-dependent and use-dependent blocking characteristics.
The block of the slowly activating delayed rectifier K+ current (IKs) by this compound has been shown to be both time- and voltage-dependent. nih.gov Studies have demonstrated that during prolonged depolarizing pulses, the activation of IKs is followed by a slower decay in the presence of this compound, with both the rate and extent of this decay increasing in a concentration-dependent manner. nih.gov However, the half-inhibitory concentration (IC50) did not show significant voltage dependency in the range of +20 to +80 mV in some studies on native IKs. nih.gov In contrast, when the human KvLQT1 channel (a key component of the IKs channel) is expressed alone in COS-7 cells, this compound blocks the current in a manner that is dependent on both voltage and time. nih.gov
Furthermore, the inhibitory effects of this compound can exhibit use-dependency, meaning the degree of block increases with the frequency of channel activation. This property is particularly evident with the specific enantiomer 3R,4S-293B, which shows a preferential block of the open channel. researchgate.net Inhibition of both KCNQ1 and IKs channels by 3R,4S-293B increases during a 2 Hz train of stimuli, a characteristic that is not observed with the 3S,4R-293B enantiomer. researchgate.net This use-dependent block is a key feature for potential therapeutic applications.
Kinetic Aspects of this compound-Induced Channel Inhibition
The interaction between this compound and the IKs channel can be quantified by its binding and unbinding kinetics. A mathematical model of the 293B block suggests a 1:1 binding stoichiometry. nih.gov At a membrane potential of +80 mV, the blocking rate constant has been calculated to be 4x104 M−1s−1, with an unblocking rate of 0.2 s−1. nih.gov These findings indicate that this compound acts as an open channel blocker, albeit with a relatively slower blocking rate compared to other known time-dependent ion channel blockers. nih.gov
The time course of the IKs block by this compound is concentration-dependent, with higher concentrations leading to a more rapid block. nih.gov For instance, the time constants for the block were found to decrease from 1045 ms (B15284909) at a concentration of 1 μM to 99 ms at 100 μM. nih.gov The block is also fully and rapidly reversible upon washout of the compound. nih.gov
| Parameter | Value | Conditions |
|---|---|---|
| Blocking Rate Constant (μ) | 4x104 M−1s−1 | +80 mV |
| Unblocking Rate (λ) | 0.2 s−1 | +80 mV |
| Binding Stoichiometry | 1:1 | - |
Molecular Determinants of this compound Binding
The specific binding of this compound to the KCNQ1 channel, the pore-forming subunit of the IKs channel, is a result of a combination of electrostatic and hydrophobic interactions at a defined binding site within the channel's inner pore vestibule. nih.govresearchgate.net This binding site is located in a region encompassing the lower part of the selectivity filter and the S6 transmembrane domain. nih.govresearchgate.net
A key feature of this compound's binding is the electrostatic interaction between the oxygen atoms of the drug molecule and a potassium ion situated most internally within the selectivity filter of the KCNQ1 channel. nih.govresearchgate.net This interaction is thought to stabilize the binding of this compound within the pore, thereby contributing to the channel block. nih.gov This proposed mechanism highlights the intricate interplay between the permeating ion and the blocking compound in mediating channel inhibition.
In addition to electrostatic forces, hydrophobic interactions play a crucial role in the binding of this compound. nih.gov The drug is believed to engage in hydrophobic interactions with specific residues located in the S6 transmembrane domain of the KCNQ1 channel. nih.govresearchgate.net Site-directed mutagenesis studies have identified several key amino acid residues that significantly affect the sensitivity of the channel to this compound. Mutant channels T312S, I337V, and F340Y all exhibit a dramatically reduced sensitivity to the blocking effects of the compound. researchgate.net Specifically, the S6 transmembrane residues Ile337 and Phe340 are proposed to be critical for these hydrophobic interactions, which are essential for the effective block of the ion permeation pathway. nih.govresearchgate.net
| Mutation | Location | Effect on this compound Sensitivity |
|---|---|---|
| T312S | H5 Selectivity Filter | Dramatically lowered |
| I337V | S6 Transmembrane Domain | Dramatically lowered |
| F340Y | S6 Transmembrane Domain | Dramatically lowered |
Electrophysiological and Functional Effects of Chromanol 293b in Excitable Tissues
Cardiac Electrophysiological Studies with Chromanol 293B
This compound is recognized as a selective blocker of the slow component of the delayed rectifier potassium current (IKs). oup.comnih.gov This current plays a role in the repolarization phase of the cardiac action potential. nih.gov The electrophysiological effects of this compound have been characterized in various cardiac preparations, including human and guinea pig ventricular myocytes. oup.comnih.gov
Studies have demonstrated that this compound prolongs the action potential duration (APD) in ventricular cardiomyocytes. nih.govnih.gov This effect is a direct consequence of its inhibitory action on the IKs current, which contributes to the repolarizing forces during the later phases of the action potential.
A key characteristic of this compound's effect on the ventricle is its ability to prolong the APD homogeneously across the different layers of the ventricular wall. cardiolatina.comahajournals.orgnih.gov In canine left ventricular wedge preparations, this compound has been shown to prolong the APD of epicardial, M (midmyocardial), and endocardial cells to a similar extent. ahajournals.orgjacc.orgahajournals.org This uniform prolongation means that the intrinsic differences in APD between the cell types are maintained without significant exaggeration. ahajournals.org For instance, in one study using a canine ventricular wedge model, 30 μmol/L this compound prolonged the APD90 of both M cells and epicardial cells, resulting in no significant increase in the transmural dispersion of repolarization. ahajournals.org This contrasts with agents that block other currents, such as the rapid component of the delayed rectifier current (IKr), which often cause a preferential prolongation of the M cell APD. cardiolatina.com
The APD-prolonging effect of this compound exhibits a distinct frequency dependence compared to IKr blockers. oup.comnih.gov Studies in both guinea pig and human ventricular myocytes have shown that this compound prolongs the APD to a similar fractional extent at all stimulation frequencies. oup.comnih.govoup.com This is in stark contrast to IKr blockers like dofetilide (B1670870), which demonstrate strong "reverse use-dependence," meaning their effect is much more pronounced at slower heart rates. oup.comnih.gov In guinea pig ventricular myocytes, the APD-prolonging effect of this compound was not found to be rate-dependent. oup.com This property is attributed to the kinetics of the IKs current itself, which accumulates at faster rates due to its slow deactivation, making its block effective even at high frequencies. ahajournals.org
A direct consequence of the homogeneous APD prolongation across the ventricular wall is that this compound, when administered alone, does not significantly increase the transmural dispersion of repolarization (TDR). nih.govcardiolatina.comahajournals.org TDR, the difference in repolarization time between the epicardial and M cells, is a critical substrate for arrhythmogenesis. cardiolatina.com By prolonging the APD of all cell types uniformly, this compound increases the QT interval on the electrocardiogram (ECG) without substantially widening the T-wave or increasing TDR. ahajournals.orgnih.gov Studies have consistently shown that under baseline conditions, this compound does not induce the polymorphic ventricular tachycardia known as Torsade de Pointes (TdP), an arrhythmia linked to increased TDR. cardiolatina.comjacc.org
| Parameter | Control | This compound (30 μmol/L) | P-value |
|---|---|---|---|
| QT Interval (ms) | 314 ± 9 | 383 ± 23 | <0.0005 |
| M Cell APD90 (ms) | 286 ± 10 | 354 ± 24 | <0.0005 |
| Epicardial Cell APD90 (ms) | 234 ± 14 | 298 ± 22 | <0.0005 |
| TDR (ms) | 43 ± 6 | 47 ± 7 | NS |
Data adapted from a study on canine left ventricular wedge preparations at a basic cycle length of 2000 ms (B15284909). ahajournals.org Values are mean ± SEM. APD90: Action Potential Duration at 90% repolarization; TDR: Transmural Dispersion of Repolarization; NS: Not Significant.
The relative selectivity of this compound for the IKs current is a crucial aspect of its electrophysiological profile.
Research has shown that this compound has minimal to no effect on other major cardiac ionic currents, particularly the peak sodium current (INa) and the L-type calcium current (ICa,L), at concentrations that effectively block IKs. oup.comnih.gov In studies using human and guinea pig ventricular myocytes, INa and ICa,L were unaffected by concentrations of this compound sufficient to completely block IKs. oup.comoup.com This selectivity ensures that the compound's primary effect is on repolarization without altering the depolarization (Phase 0) or plateau (Phase 2) phases of the action potential, which are governed by INa and ICa,L respectively. oup.com Similarly, in canine ventricular myocytes, concentrations of this compound up to 30 μM did not affect ICa,L. nih.gov
| Current | Species | Control (pA/pF) | This compound (pA/pF) | P-value |
|---|---|---|---|---|
| INa | Human | 15.9 ± 3.1 | 17.9 ± 3.7 | NS |
| Guinea Pig | 25.2 ± 6.2 | 25.5 ± 6.2 | NS | |
| ICa,L | Human | 4.9 ± 0.4 | 4.6 ± 0.5 | NS |
| Guinea Pig | 9.0 ± 0.7 | 8.6 ± 0.72 | NS |
Data from whole-cell patch-clamp studies on human and guinea pig ventricular myocytes. oup.com Values are mean ± SEM. pA/pF: picoamperes per picofarad; NS: Not Significant.
Regional and Species-Specific Electrophysiological Responses to this compound
The electrophysiological effects of this compound, a selective blocker of the slow component of the delayed rectifier potassium current (IKs), exhibit notable differences across various cardiac regions and animal species. These variations are primarily attributed to the differential expression and kinetic properties of the IKs and other repolarizing currents in the heart.
Comparative Analysis of this compound Effects in Human, Guinea Pig, and Canine Ventricular Myocytes
The response to this compound in ventricular myocytes differs significantly among humans, guinea pigs, and canines, largely due to species-specific variations in the density and kinetics of IKs and the rapid component of the delayed rectifier potassium current (IKr).
In guinea pig ventricular myocytes, this compound effectively prolongs the action potential duration (APD). ahajournals.orgmdpi.com This is because IKs in guinea pigs has a higher density and slower deactivation kinetics, allowing for its accumulation at higher heart rates. ahajournals.orgahajournals.org Consequently, IKs blockade with this compound in guinea pigs results in a frequency-independent prolongation of the APD. ahajournals.orgahajournals.org Studies have shown that a low concentration of this compound (10 µM) can significantly elongate the APD by about 12% in guinea pig papillary muscle. mdpi.com The EC50 for IKs inhibition in guinea pig myocytes is approximately 1.02 µM. nih.gov
In contrast, in human ventricular myocytes, the effect of this compound on APD is less pronounced under baseline conditions. mdpi.comahajournals.org The density of the IKs current in human ventricular myocytes is significantly lower than in guinea pigs. mdpi.com As a result, selective blockade of IKs with this compound or other specific inhibitors has little effect on the APD in isolated human ventricular muscle over a wide range of physiological pacing frequencies in the absence of sympathetic stimulation. ahajournals.org However, in human atrial myocytes, this compound has been found to inhibit not only IKs but also the transient outward current (Ito1) and the ultra-rapid delayed rectifier K+ current (IKur). sigmaaldrich.comnih.gov
In canine ventricular myocytes, this compound has been shown to inhibit both the slowly activating delayed rectifier current and the transient outward current. jpp.krakow.pl The effect of this compound on APD in dogs can be considerable. researchgate.netscholaris.ca For instance, in the post-infarcted canine heart, this compound ubiquitously prolongs the effective refractory period (ERP). portico.orgnih.gov
A comparative study using 100 µM of Chromanol-293B revealed varied effects on APD90 (action potential duration at 90% repolarization) across species: it caused a slight prolongation in guinea pigs, considerable prolongation in dogs and rabbits, but a slight abbreviation in humans. researchgate.netscholaris.ca This highlights the strong translational value of canine ventricular preparations in cardiac electrophysiological experiments. researchgate.net
Comparative Effects of this compound on Ventricular Myocytes
| Species | Effect on Action Potential Duration (APD) | Key Contributing Factors |
|---|---|---|
| Human | Slight abbreviation or minimal effect at baseline. ahajournals.orgresearchgate.netscholaris.ca | Lower IKs density compared to other species. mdpi.com |
| Guinea Pig | Significant, frequency-independent prolongation. ahajournals.orgahajournals.org | High IKs density and slow deactivation kinetics. ahajournals.orgahajournals.org |
| Canine | Considerable prolongation. researchgate.netscholaris.ca | Inhibition of both IKs and Ito currents. jpp.krakow.pl |
Effects of this compound in Sino-Atrial Node Cells
This compound also demonstrates species-specific effects in sino-atrial (SA) node cells, the heart's natural pacemaker. The compound is a potent and reversible blocker of IKs in guinea pig SA node cells, with an IC50 of 5.3 µM. nih.govnih.gov This blockade occurs in a time-dependent manner during depolarizing voltage steps. nih.govnih.gov
In guinea pig and pig SA node cells, this compound significantly reduces the action potential generation rate, by 16% and 18% respectively. jpp.krakow.pljpp.krakow.pl This is attributed to a substantial increase in both APD50 and APD90. jpp.krakow.pljpp.krakow.pl In contrast, the effect on mouse SA cells is less pronounced, with only a 5.3% reduction in the action potential generation rate. jpp.krakow.pljpp.krakow.pl
In porcine SA node cells, IKs appears to play a major role in repolarization, and this compound completely blocks the delayed rectifier K+ current (IK). semanticscholar.org Conversely, in rabbit SA node cells, the effect of this compound on heart rate seems to be negligible. portico.org The IC50 value for IKs blockade in rabbit SA nodes is approximately 5 µM. portico.org
Effects of this compound on Sino-Atrial Node Cells Across Species
| Species | Effect on Action Potential Generation Rate | IC50 for IKs Blockade |
|---|---|---|
| Mouse | 5.3% reduction. jpp.krakow.pljpp.krakow.pl | Not specified |
| Guinea Pig | 16% reduction. jpp.krakow.pljpp.krakow.pl | 5.3 µM. nih.govnih.gov |
| Pig | 18% reduction. jpp.krakow.pljpp.krakow.pl | 8.8 µM. portico.org |
| Rabbit | Negligible effect on heart rate. portico.org | ~5 µM. portico.org |
Modulation of Repolarization in Atrial Myocytes by this compound
In human atrial myocytes, this compound is known to inhibit repolarizing potassium currents. sigmaaldrich.com Specifically, it has been shown to significantly inhibit the major repolarizing K+ currents, the transient outward K+ current (Ito1) and the ultra-rapid delayed rectifier K+ current (IKur), in a concentration-dependent manner. nih.gov The inhibition of these currents was observed at a concentration of 1 µM and above, with an IC50 of 31.2 µM for Ito1 and 30.9 µM for IKur. nih.gov
While this compound is a known IKs blocker, its effects on atrial action potentials are complex because it also inhibits Ito. physiology.org It is important to note that under physiological conditions, the atrial plateau voltage is more negative than the activation threshold for IKs, suggesting that IKs may not significantly contribute to atrial repolarization. physiology.org
Analysis of this compound Effects in Diseased Cardiac States
The electrophysiological effects of this compound have been investigated in various pathological conditions of the heart, providing insights into its potential therapeutic applications.
Effects of this compound in Post-Infarction Myocardium and Ischemic Regions
In the post-infarcted canine heart, this compound demonstrates a preferential effect on ischemic tissue. nih.gov It prolongs the local effective refractory period (ERP) in the infarct zone, border zone, and normal zone, with the most pronounced effect observed in the infarct zone. portico.orgnih.gov At a basic cycle length of 300 ms, this compound prolonged the local ERP in the infarct zone by 46%, in the border zone by 34%, and in the normal zone by 20%. nih.gov
A key characteristic of this compound's action in the ischemic myocardium is its positive use-dependence, meaning its effect on prolonging refractoriness is more pronounced at faster heart rates. portico.orgnih.gov This property is considered favorable for the treatment of ischemia-related ventricular tachyarrhythmias. nih.gov Furthermore, the drug does not induce transmural dispersion of ERP. portico.orgnih.gov
Simulation studies have also suggested that this compound, by prolonging action potential duration through IKs inhibition, can exert anti-arrhythmic effects in the context of ischemia. nih.govplos.org When combined with an IKr blocker, it significantly reduces the vulnerable window for reentry in a pathological tissue model of ischemia. nih.govplos.org However, one study investigating the cardioprotective effects of Kv7.1 channel inhibition with this compound in rat hearts did not find a reduction in infarct size. dovepress.com
This compound in Models of Long QT Syndrome (LQT1)
This compound is frequently used to create experimental models of Long QT Syndrome type 1 (LQT1), a genetic disorder caused by mutations that reduce IKs function. jacc.orgahajournals.orgahajournals.orgnih.gov In these models, this compound dose-dependently prolongs the QT interval and the action potential duration (APD) of epicardial, M, and endocardial cells. ahajournals.orgnih.gov
Interestingly, this compound alone produces a homogeneous prolongation of APD across the different myocardial cell types and does not significantly increase the transmural dispersion of repolarization (TDR) or induce torsade de pointes (TdP). jacc.orgahajournals.orgahajournals.orgnih.gov However, when combined with a beta-adrenergic agonist like isoproterenol, which mimics increased sympathetic tone, the situation changes dramatically. jacc.orgahajournals.orgahajournals.orgnih.gov Isoproterenol in the presence of this compound leads to a significant increase in TDR, as it abbreviates the APD of epicardial and endocardial cells but not M cells. ahajournals.orgahajournals.orgnih.gov This disparity creates a substrate for the development of spontaneous and stimulation-induced TdP. jacc.orgahajournals.org
These findings suggest that a deficiency in IKs alone may not be sufficient to cause TdP, but the addition of beta-adrenergic stimulation predisposes the myocardium to this arrhythmia by increasing TDR. ahajournals.orgnih.gov In a guinea pig LQT1 model created with this compound, the drug prolonged the APD90 by 8.5% and the QT interval by 16.5%, leading to proarrhythmic early afterdepolarizations (EADs) and ventricular fibrillation. nih.gov
In Vitro and Ex Vivo Cardiac Tissue Models for this compound Research (e.g., Heart Slices, Wedge Preparations)
This compound, a selective blocker of the slow component of the delayed rectifier potassium current (IKs), is a valuable tool for investigating cardiac repolarization. oup.comtocris.comrndsystems.comoup.com Its effects are studied in various in vitro and ex vivo cardiac tissue models that preserve the complex electrophysiological properties of the heart.
Canine arterially-perfused left ventricular wedge preparations are a prominent ex vivo model used in this compound research. nih.govahajournals.org This preparation allows for the simultaneous recording of a transmural electrocardiogram (ECG) and transmembrane action potentials from epicardial, M, and endocardial cells, providing insights into the transmural dispersion of repolarization (TDR). nih.govahajournals.orgtandfonline.com Studies using this model have shown that this compound dose-dependently prolongs the QT interval and the action potential duration (APD) of all three cell types. ahajournals.org However, it does not significantly widen the T-wave or increase TDR on its own. ahajournals.org When combined with β-adrenergic stimulation (e.g., isoproterenol), this compound can mimic the LQT1 form of long QT syndrome, leading to a dramatic increase in TDR and the potential for arrhythmias. nih.govtandfonline.com In the arterially perfused wedge preparation, this compound alone does not typically induce early afterdepolarizations (EADs), but when combined with an IKr blocker, it can lead to significant APD prolongation and the development of EADs across all transmural regions. nih.gov
Living myocardial slices, which are ultrathin sections of ventricular myocardium, offer another valuable model. These slices retain the native tissue architecture, including various cell types and the extracellular matrix, allowing for the study of physiological electrical properties. researchgate.netsurrey.ac.uk In studies using human and canine ventricular myocardial slices, this compound has been shown to prolong the field potential duration (FPD), a measure analogous to the QT interval in an ECG. researchgate.netksu.edu.sa For instance, 20µM this compound prolonged the FPD in dog ventricular myocardial slices by 10%. ksu.edu.sa Similarly, in human heart slices from end-stage heart failure patients, this compound at concentrations of 10-20 μM produced a significant prolongation of the FPD. researchgate.net
Engineered heart tissue (EHT) and human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) sheets are increasingly used in vitro models. ahajournals.orgnih.govahajournals.org These models allow for controlled experiments on human cardiac tissue. In hiPSC-CM sheets, this compound causes a dose-dependent prolongation of the FPD. ahajournals.orgresearchgate.netoup.com Interestingly, in engineered heart slices (EHS) incorporating hiPSC-CMs, this compound did not show an effect on the action potential duration at 80% repolarization (APD80) at the concentrations tested. nih.gov
Field Potential Duration (FPD) Analysis Using this compound
Field Potential Duration (FPD) is a key parameter measured in in vitro cardiac models, particularly those using microelectrode arrays (MEAs), to assess the effects of compounds on cardiac repolarization. ahajournals.orgresearchgate.netnih.gov It is considered an in vitro surrogate for the QT interval on a surface ECG. plos.org
Studies utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have consistently demonstrated that this compound prolongs FPD in a concentration-dependent manner. ahajournals.orgoup.complos.org For example, in one study, this compound significantly prolonged the FPD in control hiPSC-derived embryoid bodies, indicating its inhibitory effect on the IKs current. nih.gov Another study on hiPSC-CMs showed that this compound prolonged FPD, but unlike IKr inhibitors, it did not induce early afterdepolarizations (EADs) or triggered arrhythmias at the tested concentrations. plos.org
The rate-dependence of FPD prolongation by this compound has also been investigated. In contrast to IKr blockers which typically show reverse use-dependent effects (greater prolongation at slower heart rates), this compound has been found to prolong FPD in a more rate-independent manner in hiPSC-CMs. plos.org However, some studies have noted a direct use-dependence, with greater prolongation at faster pacing rates.
In human and dog myocardial slices, this compound has also been shown to prolong FPD. researchgate.net Application of 10-20 μM this compound resulted in a significant increase in FPD in human slices. researchgate.net
The following table summarizes the effects of this compound on FPD in different in vitro models:
| In Vitro Model | Concentration | Effect on FPD | Reference |
| hiPSC-CMs | 1-30 µM | Concentration-dependent prolongation | plos.org |
| hiPSC-CMs | 3-30 µM | Significant prolongation | researchgate.net |
| hiPSC-CM Sheets | 10-100 µM | Dose-dependent prolongation | oup.com |
| Human Myocardial Slices | 10-20 µM | Significant prolongation | researchgate.net |
| Dog Myocardial Slices | 20 µM | 10% prolongation | ksu.edu.sa |
This compound in Smooth Muscle Electrophysiology and Vascular Function Research
Modulation of Delayed Rectifier K+ Currents (IKv) in Vascular Smooth Muscle by this compound
While primarily known as an IKs blocker in cardiomyocytes, this compound also exhibits inhibitory effects on delayed rectifier potassium currents (IKv) in vascular smooth muscle cells (VSMCs). nih.gov This extends the inhibitory spectrum of the drug beyond the heart. nih.gov
In whole-cell patch-clamp studies on enzymatically dispersed guinea pig portal vein cells, this compound was found to block IKv in a concentration-dependent manner, with an IC50 of 7.4 μM. nih.gov The block developed in a steady-state manner and affected both closed and open states of the delayed rectifier K+ channels. nih.gov An interesting observation was that this compound produced an "apparent" acceleration of the inactivation of the IKv current. nih.gov
In contrast to its effects in some cardiac preparations, this compound did not cause a shift in the normalized steady-state activation and inactivation curves of IKv in these vascular smooth muscle cells. nih.gov Furthermore, the recovery from inactivation was not significantly altered. nih.gov
Studies on rat coronary artery myocytes have also shown that this compound can inhibit potassium currents. oup.com Specifically, it caused a greater attenuation of potassium currents in the left coronary artery compared to the right coronary artery. oup.com
Influence of this compound on Vascular Tone and Reactivity
The influence of this compound on vascular tone is complex and appears to be vessel-dependent.
Effects of this compound in Systemic Arteries (e.g., Mesenteric, Coronary)
In several systemic arteries, this compound has been found to have limited or no effect on resting vascular tone. nih.govnih.govresearchgate.net For instance, in murine mesenteric arteries, this compound did not affect the resting tone. nih.gov Similarly, in human arteries, the Kv7.1-specific blocker did not affect vascular tone, whereas pan-Kv7 blockers like linopirdine (B1675542) and XE991 did. researchgate.net
However, in stimulated arteries, the effects of this compound can become more apparent. In rat coronary arteries, while this compound did not significantly modify the resting membrane potential or elicit constriction on its own, it did attenuate potassium currents, particularly in the left coronary artery. oup.com In isolated rat coronary myocytes, K+ currents were similarly blocked by this compound and linopirdine. ahajournals.org Furthermore, in endothelium-intact rat coronary arteries stimulated with serotonin, the relaxant response induced by the Kv7.2-7.5 activator retigabine (B32265) was differentially inhibited by the presence of this compound. ahajournals.org
Interestingly, some studies have reported off-target effects. For example, in pressurized mesenteric arteries from wild-type mice, this compound was found to increase rather than decrease the diameter, suggesting a relaxant effect. ahajournals.org
This compound in Pulmonary Arteries and Associated Hypertension Research
The role of this compound in the pulmonary vasculature has also been investigated, particularly in the context of pulmonary hypertension. In rat pulmonary arteries, similar to mesenteric arteries, the Kv7.1 channel blocker did not affect baseline tension. researchgate.net
Effects of this compound in Epithelial Cell Physiology
This compound, a blocker of the slow delayed rectifier K+ current (IKs), exerts significant influence on the physiological processes of various epithelial tissues by modulating ion channel activity. sigmaaldrich.commedchemexpress.comtocris.comrndsystems.comaxonmedchem.com Its effects are particularly notable in the regulation of ion and fluid transport in the respiratory system and in the control of insulin (B600854) secretion from pancreatic beta-cells.
Regulation of Ion and Fluid Transport in Airway and Alveolar Epithelia by this compound
The maintenance of a balanced environment on the surfaces of airway and alveolar epithelia is critical for respiratory health, and this is achieved through the regulated transport of ions and fluid. physiology.org A key player in this process is the voltage-gated potassium channel, KCNQ1 (also known as KvLQT1), which is expressed in various epithelial cells of the respiratory system, including those in the nasal, tracheal, and bronchial regions. physiology.org
This compound is a known inhibitor of the KCNQ1 potassium channel. researchgate.netatsjournals.orgleibniz-fmp.de This channel is crucial for the secretion of chloride ions (Cl⁻) in the airways, a process that is dependent on cyclic adenosine (B11128) monophosphate (cAMP). atsjournals.orgatsjournals.orgnih.gov The secretion of Cl⁻ into the airway lumen helps to maintain the appropriate volume and composition of the periciliary liquid layer, which is essential for mucociliary clearance. physiology.org In non-cystic fibrosis (non-CF) human airway tissues, the application of this compound has been shown to significantly inhibit this cAMP-dependent Cl⁻ secretion. atsjournals.orgnih.gov This inhibition is a direct result of blocking the basolateral K+ conductance provided by KCNQ1 channels, which are necessary to maintain the electrochemical driving force for Cl⁻ to exit the cell through apical channels like the cystic fibrosis transmembrane conductance regulator (CFTR). atsjournals.orgatsjournals.org
Research using Ussing chambers on human airway epithelial cells has demonstrated that this compound effectively blocks the short-circuit current associated with Cl⁻ secretion. physiology.org This effect has been observed in various airway epithelial cell types, including nasal, tracheal, and bronchial cells. physiology.org Furthermore, patch-clamp experiments on a human bronchial epithelial cell line have confirmed that stimulation with forskolin (B1673556) (a cAMP-elevating agent) activates both Cl⁻ and K+ conductances, with the K+ conductance being reversibly inhibited by this compound. atsjournals.orgnih.gov
In the context of cystic fibrosis (CF), where the CFTR channel is dysfunctional, the role of this compound is more complex. While KCNQ1 mRNA is expressed in CF nasal polyp cells, this compound does not inhibit transport in the CF epithelium. atsjournals.org This suggests that the activation of the basolateral, this compound-sensitive K+ channels is dependent on the depolarization of the cell membranes that occurs upon CFTR activation. atsjournals.org
In alveolar epithelial cells, KCNQ1 channels are involved in the control of sodium (Na⁺) and liquid absorption, which is vital for keeping the alveoli free of excess fluid. researchgate.net Inhibition of these channels by this compound has been shown to reduce basolateral K+ currents and impact processes like wound repair in these cells. researchgate.net This highlights the broad role of KCNQ1 channels and the effect of their inhibition by this compound in maintaining ion and fluid homeostasis throughout the respiratory epithelium. physiology.org
Table 1: Effect of this compound on Ion Transport in Airway Epithelia
| Cell Type | Experimental Setup | Key Finding | Reference |
|---|---|---|---|
| Non-CF Human Airway Epithelium | Ussing Chamber | This compound (10 µmol/liter) significantly inhibited cAMP-dependent Cl⁻ secretion. | atsjournals.orgnih.gov |
| Human Bronchial Epithelial Cell Line | Patch-Clamp | Forskolin-stimulated K+ conductance was reversibly inhibited by this compound. | atsjournals.orgnih.gov |
| CF Nasal Polyp Cells | Ussing Chamber | This compound did not inhibit transport, suggesting dependence on CFTR function. | atsjournals.org |
| Alveolar Epithelial Cells | Not Specified | This compound reduced basolateral K+ currents and wound repair. | researchgate.net |
Modulation of Glucose-Stimulated Insulin Secretion in Pancreatic Beta-Cells by this compound
The secretion of insulin from pancreatic beta-cells in response to elevated blood glucose levels is a tightly regulated process involving the interplay of various ion channels. nih.govnih.gov The KCNQ1 potassium channel is expressed in pancreatic beta-cells and plays a role in this process. nih.govnih.gov
This compound, by inhibiting KCNQ1 channels, has been shown to enhance glucose-stimulated insulin secretion (GSIS). sigmaaldrich.comnih.govnih.gov In cultured mouse pancreatic islets, the application of this compound did not affect basal insulin secretion at low glucose concentrations but significantly potentiated insulin release when glucose levels were elevated. nih.gov This suggests that the KCNQ1 channel contributes to the regulation of the beta-cell's electrical activity, specifically during the repolarization phase of glucose-induced action potentials. nih.govnih.gov By blocking this repolarizing current, this compound may lead to a broadening of the action potential, increased calcium influx, and consequently, enhanced insulin exocytosis. nih.gov
In vivo studies in mice have corroborated these findings. The administration of this compound improved glucose tolerance and augmented the insulin response during glucose tolerance tests, without altering basal glucose or insulin levels. nih.gov This indicates that the effects of this compound are specific to the glucose-stimulated state. nih.gov
It is important to note that while this compound is a known KCNQ1 blocker, it has been reported to also inhibit other channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR). medchemexpress.comtocris.comnih.gov However, the primary mechanism for its effect on insulin secretion is believed to be through its action on KCNQ1 channels. nih.gov Overexpression of KCNQ1 in the MIN6 mouse beta-cell line has been shown to impair insulin secretion, further supporting the inhibitory role of this channel in the insulin secretion pathway. frontiersin.org
The modulation of KCNQ1 activity by compounds like this compound provides a potential avenue for influencing insulin secretion dynamics. frontiersin.org
Table 2: Effect of this compound on Insulin Secretion
| System | Experimental Condition | Key Finding | Reference |
|---|---|---|---|
| Cultured Mouse Pancreatic Islets | High Glucose (16.7 mM) + this compound (100 µM) | Significantly enhanced glucose-stimulated insulin secretion. | nih.gov |
| Cultured Mouse Pancreatic Islets | Low Glucose (3.3 mM) + this compound | No significant change in basal insulin secretion. | nih.gov |
| Intact Mice | In vivo administration of this compound | Enhanced glucose tolerance and insulin response to a glucose challenge. | nih.gov |
| MIN6 Mouse Beta-Cell Line | Overexpression of KCNQ1 | Impaired insulin secretion. | frontiersin.org |
Preclinical Research Applications and in Vivo Studies of Chromanol 293b
Cardiac Models for Antiarrhythmic Research Using Chromanol 293B
This compound is a valuable tool in cardiac electrophysiology research, where it is used to elucidate the mechanisms of cardiac repolarization and to investigate potential antiarrhythmic strategies. By blocking the IKs current, researchers can study its contribution to the action potential duration (APD) and its role in preventing arrhythmias under various conditions.
Studies in canine models have been instrumental in understanding the role of IKs in ventricular repolarization and arrhythmia. In arterially perfused wedges of canine left ventricle, this compound produced a dose-dependent prolongation of the QT interval and the action potential duration at 90% repolarization (APD90) across different myocardial layers (epicardium, myocardium, and endocardium). portico.org This suggests that under normal conditions, IKs blockade can modulate ventricular repolarization.
However, in isolated dog ventricular myocytes and multicellular preparations like right ventricular papillary muscles and Purkinje fibers, selective IKs blockers such as this compound and L-735,821 caused only a minimal increase in APD (less than 7%) over a wide range of pacing frequencies. nih.gov This contrasts with the significant, reverse frequency-dependent APD prolongation seen with IKr blockers. nih.gov These findings suggest that IKs may play a more prominent role as a "repolarization reserve," becoming critical when other repolarizing currents are compromised or when the action potential is already prolonged. nih.govahajournals.org For instance, when the APD was pharmacologically lengthened with an IKr blocker and a sodium channel agonist, subsequent application of this compound led to a more substantial increase in APD. nih.govfortunejournals.com
In post-infarction canine models, this compound has been shown to uniformly prolong the effective refractory period (ERP) in the infarcted, border, and normal zones of the heart, with the most pronounced effects in the infarct zone. portico.org This homogenous prolongation of refractoriness without inducing significant transmural dispersion is a desirable feature for an antiarrhythmic agent. portico.org Furthermore, the effect of this compound on ERP demonstrated a positive use-dependency, meaning its effect was more pronounced at faster heart rates, which is a beneficial characteristic for treating tachyarrhythmias. portico.org
Table 1: Effect of this compound on Canine Ventricular Action Potential Duration (APD)
| Preparation | Pacing Cycle Lengths | Effect of this compound (10 μM) | Reference |
|---|---|---|---|
| Right Ventricular Papillary Muscles | 300–5000 ms (B15284909) | < 7% increase in APD | nih.gov |
| Purkinje Fiber Strands | 300–5000 ms | < 7% increase in APD | nih.gov |
| Isolated Left Ventricular Myocytes | N/A | Minimal APD prolongation under baseline | ahajournals.org |
| Arterially Perfused Left Ventricular Wedge | N/A | Dose-dependent APD90 prolongation | portico.org |
The zebrafish has emerged as a valuable model for studying cardiac electrophysiology due to the similarities in its cardiac electrical properties with humans. mdpi.com Research using zebrafish hearts has provided insights into the role of IKs in this model. Studies have shown that this compound can prolong the action potential duration (APD) in the intact zebrafish ventricle. researchgate.net The effect is more pronounced when the rapid delayed rectifier potassium current (IKr) is also inhibited, suggesting that in zebrafish, much like in mammals, IKs acts as a repolarization reserve. mdpi.comresearchgate.net
Interestingly, some studies report conflicting findings. While some have observed a dose-dependent prolongation of the QTc interval and APD with this compound in adult zebrafish hearts, others found no significant effect on the ventricular APD in 48-hour-old zebrafish embryos. nih.govresearchgate.netfrontiersin.org This discrepancy might be due to developmental differences in ion channel expression or the specific experimental conditions. researchgate.net Despite these variations, the zebrafish model remains useful for screening the effects of IKs modulators. For example, while some polyunsaturated fatty acid (PUFA) analogues failed to reverse APD prolongation in a drug-induced long QT syndrome model, a more potent IKs activator, ML-277, was able to partially reverse it. researchgate.net
Research has uncovered significant sex-dependent differences in cardiac repolarization and the response to IKs blockade. In rabbit ventricular myocytes, baseline action potential duration at 90% repolarization (APD90) is longer in females compared to males. nih.gov Blockade of IKs with this compound resulted in a mild increase in APD in male myocytes but had little to no effect in female myocytes under baseline conditions. nih.gov
These differences become even more apparent under β-adrenergic stimulation (e.g., with isoproterenol), which is known to enhance IKs. In male rabbit myocytes, the IKs blocker this compound counteracted approximately 50% of the APD shortening induced by isoproterenol. nih.gov In contrast, in female myocytes, this compound had a minimal impact on the isoproterenol-induced APD shortening. nih.gov This suggests a reduced functional role or responsiveness of IKs to sympathetic stimulation in females, which could contribute to the known sex differences in cardiac arrhythmia susceptibility. nih.gov Studies on isolated rabbit right ventricular endocardium also found that this compound had no significant effect on APD in either males or females, suggesting that in this specific tissue, IKs may not be a major contributor to the normal action potential. ahajournals.org
Table 2: Sex-Dependent Effects of this compound on Rabbit Ventricular Myocyte APD
| Condition | Male Myocytes | Female Myocytes | Reference |
|---|---|---|---|
| Baseline | Mild APD increase | Little to no increase in APD | nih.gov |
| With Isoproterenol (β-adrenergic stimulation) | Counteracted ~50% of ISO-induced APD shortening | Minimal impact on ISO-induced APD shortening | nih.gov |
Vascular and Pulmonary Hypertension Models Utilizing this compound
The role of Kv7 channels, including Kv7.1, extends beyond the heart to the vascular system, where they contribute to the regulation of vascular tone.
This compound has been used to investigate the function of Kv7.1 channels in vascular smooth muscle cells. However, its effects appear to be complex and can vary between species and vascular beds. In some studies, this compound had a limited effect on the tone of human and murine mesenteric arteries, suggesting that Kv7.1 homotetramers may not play a major functional role in these specific vascular myocytes. ahajournals.orgnih.gov
Conversely, research on rat coronary arteries suggests a more significant role for Kv7 channels. These channels are involved in the vasodilation induced by hypoxia and the cyclic AMP pathway. oup.com Interestingly, currents from the left coronary artery were more sensitive to Kv7 channel inhibitors compared to the right coronary artery. oup.com Despite this, this compound itself did not cause contraction of either coronary artery, unlike other pan-Kv7 inhibitors. oup.com The co-expression of Kv7.1 with other subunits like Kv7.5 can form heterotetramers, further diversifying channel function and pharmacology in the vasculature. ahajournals.org In the context of pulmonary hypertension, Kv7.1 channels are expressed in the human airway epithelium and are thought to play a role in maintaining cAMP-dependent Cl- secretion. frontiersin.orgnih.gov Inhibition of these channels with this compound has been shown to inhibit this secretion, highlighting their potential relevance in lung physiology and pathology. frontiersin.orgnih.gov
Renal and Metabolic System Research with this compound
The application of this compound has also provided insights into the function of KCNQ1-regulated channels in the kidneys and their role in metabolic processes.
In renal research, studies using KCNE1 knockout mice have been particularly revealing. KCNE1 is a regulatory subunit that can co-assemble with KCNQ1. nih.gov These knockout mice exhibited increased fractional excretion of sodium, chloride, bicarbonate, and water. nih.govresearchgate.net This phenotype was replicated in wild-type mice through the infusion of this compound, whereas the compound had no effect in the knockout animals. nih.govresearchgate.net This demonstrates that this compound acts on a KCNE1-regulated pathway. Whole-cell voltage-clamp recordings from isolated renal proximal tubules identified a this compound-sensitive, K+-selective conductance that was absent in the knockout mice. nih.gov These findings suggest that a KCNE1-regulated potassium conductance, sensitive to this compound, is present in the renal proximal tubule and contributes to the transport of ions and water. nih.govresearchgate.net
In the realm of metabolic research, this compound has been used to explore the role of KCNQ1 channels in insulin (B600854) secretion. Studies have shown that this compound enhances glucose-stimulated insulin secretion (GSIS) from primary mouse islets and improves glucose tolerance in mice. sigmaaldrich.comtandfonline.com It is also reported to increase the level of glucagon-like peptide-1 (GLP-1), a key hormone in regulating postprandial insulin release. tandfonline.com However, the compound did not appear to alter whole-body insulin sensitivity, suggesting its primary effect is on the secretory pathways of insulin and GLP-1 rather than on peripheral insulin resistance. tandfonline.com
Studies of this compound in KCNE1 Knockout Mice and Renal Electrophysiology
The accessory protein KCNE1 is a known regulator of the KCNQ1 channel in several tissues. nih.govwikipedia.org Studies comparing wild-type (WT) mice with KCNE1 knockout (KO) models have been crucial in dissecting the specific role of this channel complex in the kidney. The use of this compound in these models has demonstrated that its pharmacological inhibition of KCNQ1 can replicate the renal phenotype observed in KCNE1 KO mice, providing strong evidence for a KCNE1-regulated, chromanol-sensitive pathway in the kidney. nih.govnih.gov
In vivo clearance studies revealed that KCNE1 KO mice exhibit increased fractional excretion of sodium (Na+), chloride (Cl−), bicarbonate (HCO3−), and water. nih.govnih.gov When this compound was infused into wild-type mice, it produced a similar profile of increased ion and water excretion, effectively mimicking the genetic knockout. nih.govnih.gov Conversely, the administration of this compound to KCNE1 KO animals had no further effect, indicating that the target of the compound was already absent or non-functional. nih.gov
Electrophysiological investigations using whole-cell voltage-clamp recordings from isolated renal proximal tubules provided direct evidence of a KCNE1-regulated K+ conductance. In tubules from WT mice, this compound caused a small but significant reduction in whole-cell conductance. nih.gov This chromanol-sensitive current was absent in tubules from KCNE1 KO mice, confirming that KCNE1 is essential for this specific conductance. nih.govnih.gov The properties of this current, however, were not entirely consistent with those of the KCNQ1 channel, suggesting that in the renal proximal tubule, KCNE1 may regulate a different, as-yet-unidentified chromanol-sensitive K+ channel. nih.govnih.gov
| Parameter | Animal Model | Condition | Finding | Reference |
|---|---|---|---|---|
| Fractional Excretion (Na+, Cl−, HCO3−, Water) | KCNE1 KO vs. WT | Baseline | Increased excretion in KO mice compared to WT. | nih.gov |
| Fractional Excretion (Na+, Cl−, Water) | WT | This compound Infusion | Increased excretion, mimicking the KO phenotype. | nih.govnih.gov |
| Fractional Excretion (Na+, Cl−, Water) | KCNE1 KO | This compound Infusion | No significant effect. | nih.govnih.gov |
| Whole-Cell Conductance (Proximal Tubule) | WT | This compound Application | Significant 10% decrease in conductance. | nih.gov |
| Whole-Cell Conductance (Proximal Tubule) | KCNE1 KO | This compound Application | No effect on conductance. | nih.gov |
Impact of this compound on Glucose Homeostasis and Glucagon-Like Peptide-1 (GLP-1) Levels in Murine Models
Research has identified KCNQ1 as a susceptibility gene for type 2 diabetes, with its variants potentially impairing insulin secretion. nih.govnih.gov this compound has been a key pharmacological tool to investigate the role of KCNQ1 channels in glucose regulation in both in vitro and in vivo murine models. nih.govtandfonline.com
Studies have shown that KCNQ1 is expressed in insulin-positive beta-cells within pancreatic islets and in glucagon-like peptide-1 (GLP-1)-positive L-cells in the intestine. nih.govnih.gov The administration of this compound in mice was found to enhance glucose-stimulated insulin secretion (GSIS). nih.govmdpi.com In experiments with cultured primary islets, this compound significantly potentiated insulin release in response to high glucose concentrations, while having no effect on basal insulin secretion at low glucose levels. nih.govtandfonline.com
In vivo experiments further substantiated these findings. During oral glucose tolerance tests (OGTT), mice treated with this compound displayed improved glucose tolerance and a more pronounced insulin response compared to control animals. nih.gov Crucially, this enhanced insulin secretion was accompanied by an increase in plasma levels of active GLP-1 following a gastric glucose load. nih.govnih.gov This suggests that the effect of this compound on insulin release may be at least partially mediated by its ability to augment GLP-1 secretion from intestinal L-cells. nih.gov Insulin tolerance tests (ITT) in treated mice showed no change in peripheral insulin sensitivity, indicating that the improved glucose homeostasis was not due to altered insulin action in tissues like muscle or fat. nih.gov
| Model System | Parameter Measured | Effect of this compound | Reference |
|---|---|---|---|
| Cultured Mouse Pancreatic Islets | Glucose-Stimulated Insulin Secretion (GSIS) | Significantly enhanced at high glucose (16.7 mM). | nih.govtandfonline.com |
| Cultured Mouse Pancreatic Islets | Basal Insulin Secretion | No significant change at low glucose (3.3 mM). | nih.govtandfonline.com |
| Intact Mice (in vivo) | Oral Glucose Tolerance Test (OGTT) | Enhanced glucose tolerance and insulin response. | nih.gov |
| Intact Mice (in vivo) | Plasma Active GLP-1 Levels (post-glucose load) | Significantly increased. | nih.govnih.gov |
| Intact Mice (in vivo) | Insulin Tolerance Test (ITT) | No alteration in insulin sensitivity. | nih.gov |
Experimental Models for Epithelial Transport Research Incorporating this compound
This compound is widely used in experimental models to investigate epithelial ion transport, particularly chloride (Cl−) secretion. karger.compnas.org The primary technique employed in these studies is the Ussing chamber, which allows for the measurement of short-circuit currents (Isc) across an epithelial monolayer, providing a quantitative measure of net ion transport. physiology.orgnih.gov
These studies have been conducted on a variety of native epithelial tissues and cell lines, including:
Airway Epithelia : In human non-cystic fibrosis (non-CF) nasal and bronchial tissues, this compound significantly inhibits cAMP-stimulated Cl− secretion, demonstrating the importance of the KCNQ1 channel in maintaining the electrical driving force for Cl− exit across the apical membrane. physiology.orgatsjournals.org Similar effects are observed in human bronchial epithelial cell lines. atsjournals.org
Colonic Epithelia : In rat and rabbit colon, this compound effectively blocks forskolin-induced Cl− secretion but does not affect carbachol-mediated secretion, indicating that it specifically inhibits the cAMP-regulated K+ conductance pathway. karger.comnih.gov This specificity makes it a valuable tool for differentiating between signaling pathways that regulate ion transport. karger.com
Jejunal Epithelia : Studies in kcnq1 knockout mice have shown that forskolin-induced Cl- secretion is reduced by about 50% compared to wild-type mice. pnas.org The application of this compound to tissues from wild-type mice blunts the effect of forskolin (B1673556), whereas it is ineffective in knockout mice, confirming that KCNQ1 is the target and plays a crucial role in jejunal Cl- secretion. pnas.org
Ocular Epithelia : In novel models using primary human meibomian gland and conjunctival epithelial cells, this compound has been used to identify an apically-located KCNQ1 channel that contributes to the baseline short-circuit current. physiology.orgnih.gov
In these diverse epithelial models, this compound consistently demonstrates its utility in isolating the contribution of KCNQ1-dependent K+ recycling to transepithelial ion and fluid secretion. pnas.orgphysiology.org
| Epithelial Model | Experimental Setup | Key Finding with this compound | Reference |
|---|---|---|---|
| Human Airway Epithelium (non-CF) | Ussing Chamber | Inhibits cAMP-stimulated Cl− secretion. | physiology.orgatsjournals.org |
| Rat & Rabbit Colon | Ussing Chamber, Patch Clamp | Specifically inhibits forskolin-induced (cAMP-mediated) Cl− secretion. | karger.comnih.gov |
| Mouse Jejunum | Ussing Chamber | Blunts forskolin-induced Cl− secretion in wild-type but not in kcnq1-/- mice. | pnas.org |
| Human Conjunctival & Meibomian Gland Cells | Ussing Chamber | Inhibits a component of the baseline short-circuit current via an apical KCNQ1. | physiology.orgnih.gov |
Pharmacological Selectivity and Research Methodological Considerations for Chromanol 293b
Assessment of Chromanol 293B Selectivity in Complex Biological Systems
A critical aspect of utilizing any pharmacological agent in research is understanding its selectivity. For this compound, this involves distinguishing its effects from those of other ion channel modulators, particularly blockers of the rapid component of the delayed rectifier potassium current (IKr), and being aware of any potential non-specific interactions.
This compound demonstrates a high degree of selectivity for the IKs channel, which is encoded by the KCNQ1 gene, often in complex with KCNE ancillary subunits. nih.govportico.org This selectivity is a key feature that distinguishes it from IKr blockers like E-4031 and dofetilide (B1670870).
Studies on guinea pig and human ventricular myocytes have shown that this compound effectively inhibits IKs with an EC50 of approximately 1.02 μM, while having virtually no effect on IKr at concentrations up to 50 μM. nih.govoup.com In contrast, drugs like dofetilide are potent blockers of IKr. nih.govmdpi.com This differential action is crucial for dissecting the specific roles of IKs and IKr in cardiac repolarization. oup.comoup.com
A significant functional distinction between this compound and IKr blockers is their effect on action potential duration (APD) at different stimulation frequencies. IKr blockers such as dofetilide exhibit a "reverse use-dependent" effect, meaning they prolong the APD more at slower heart rates. portico.orgnih.gov Conversely, this compound prolongs the APD to a similar extent across various frequencies. nih.govoup.com This property makes this compound a valuable tool for studying the role of IKs in adapting to changes in heart rate.
In canine ventricular myocytes, this compound has been shown to block IKs with an IC50 of 1.8 μM, while concentrations up to 30 μM did not affect IKr, the inward rectifier potassium current (IK1), or the L-type calcium current (ICa-L). nih.gov This further underscores its selectivity for IKs over other major cardiac ion channels.
The table below summarizes the differential effects of this compound and IKr blockers.
| Feature | This compound | IKr Blockers (e.g., Dofetilide, E-4031) |
| Primary Target | IKs (KCNQ1/KCNE1) | IKr (hERG) |
| Effect on APD | Similar prolongation at various frequencies | Reverse use-dependent prolongation |
| Selectivity | High for IKs over IKr, IK1, and ICa-L nih.govnih.gov | Selective for IKr |
While this compound is highly selective for IKs, it is not entirely devoid of off-target effects, which researchers must consider.
In canine ventricular myocytes, besides its potent block of IKs, this compound was found to inhibit the transient outward current (Ito) with an IC50 of 38 μM, which is approximately 20-fold higher than its IC50 for IKs. portico.orgnih.gov This indicates that at higher concentrations, effects on Ito could become a confounding factor.
Furthermore, some studies have reported that this compound can inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current, with an IC50 of 19 μM. caymanchem.commedchemexpress.com This is particularly relevant in studies of epithelial tissues where CFTR plays a significant role in ion transport. physiology.org
It is also important to note that the potency of this compound can be influenced by the ancillary subunits associated with the KCNQ1 channel. For instance, the presence of KCNE1 and KCNE3 subunits can increase the sensitivity of the KCNQ1 channel to this compound by up to 100-fold. nih.govresearchgate.net This highlights the importance of understanding the specific molecular composition of the IKs channel in the biological system under investigation.
This compound as a Versatile Research Tool
The selectivity of this compound makes it an indispensable tool in various experimental settings, from single-channel recordings to large-scale screening assays.
Patch-clamp electrophysiology is a fundamental technique for studying ion channel function, and this compound is widely used in this context. sigmaaldrich.comscientificlabs.ie Researchers utilize it to isolate and characterize IKs currents in various cell types, including cardiomyocytes and sino-atrial node cells. nih.govoup.comnih.gov
In whole-cell patch-clamp experiments on guinea pig ventricular myocytes, this compound has been instrumental in separating IKs from IKr based on their distinct voltage dependencies and sensitivities to the compound. nih.govoup.com By applying this compound, scientists can specifically block IKs and study the remaining currents, thereby elucidating the contribution of IKs to the cardiac action potential. oup.com
The compound has also been used to investigate the molecular determinants of its binding site on the KCNQ1 channel, with studies identifying key amino acid residues in the pore loop and S6 transmembrane segment that are crucial for its inhibitory action. researchgate.net
Ussing chamber experiments are employed to measure ion transport across epithelial tissues. This compound has been a key pharmacological agent in these studies to investigate the role of KCNQ1 channels in epithelial Cl- secretion. physiology.orgkarger.com
For example, in studies of rat and rabbit colon, this compound was used to demonstrate the involvement of a cAMP-regulated K+ conductance, later identified as KCNQ1, in forskolin-stimulated Cl- secretion. karger.com Similarly, in airway epithelial cells, this compound-sensitive currents have been identified in Ussing chamber experiments, providing evidence for the role of KvLQT1 (KCNQ1) in maintaining the proper composition of the airway surface liquid. physiology.orgnih.govresearchgate.net These experiments often involve applying this compound to the basolateral side of the epithelium to block K+ recycling, which is necessary for sustained Cl- secretion. physiology.orgresearchgate.net
The rise of high-throughput screening (HTS) in drug discovery has created a need for well-characterized pharmacological tools to validate assays and identify new lead compounds. This compound is included in various compound libraries for this purpose, including those focused on ion channels and cardiovascular disease. medchemexpress.comtocris.com
In the context of HTS, this compound is used as a reference compound to assess the cardiotoxic potential of new drug candidates. nih.govplos.org For instance, in assays using induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), this compound is used to benchmark the effects of compounds on the cardiac action potential, specifically the IKs-dependent component. nih.gov Its predictable effect on prolonging the action potential makes it a reliable positive control for detecting compounds with a similar mechanism of action. nih.gov
Future Directions and Translational Research Perspectives for Chromanol 293b
Elucidating the Full Spectrum of Chromanol 293B's Ion Channel and Receptor Interactions
This compound is primarily recognized as a selective inhibitor of the slow component of the delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization. oup.comoup.com This current is generated by the co-assembly of the KCNQ1 (Kv7.1) and KCNE1 protein subunits. researchgate.net The (-)-[3R,4S] enantiomer of this compound is notably more potent in blocking the KvLQT1+minK (the molecular equivalent of IKs) channel complex than its (+)-[3S,4R] counterpart. nih.gov Specifically, the (-)-enantiomer demonstrates approximately 7-fold greater potency. nih.govrndsystems.com
While its action on IKs is well-documented, the complete ion channel interaction profile of this compound remains an area of active investigation. Research indicates that at higher concentrations, its selectivity may diminish. For instance, some studies have reported that this compound can also affect other potassium currents, although with significantly less potency. mdpi.com It has been shown to have negligible inhibitory effects on the human ether-a-go-go-related gene (hERG) channel, which is responsible for the rapid component of the delayed rectifier current (IKr), with an IC50 value greater than 30 μM. rndsystems.comtocris.com This selectivity for IKs over IKr is a key characteristic. nih.gov However, one study noted that this compound inhibits the transient outward current (Ito) with about 20-fold less potency than its inhibition of IKs. oup.com
Further research is needed to fully characterize its interactions with a broader range of ion channels and receptors to better understand its complete pharmacological profile. This includes a systematic evaluation of its effects on various other potassium channels, as well as sodium and calcium channels, across different tissues and cell types.
Addressing Context-Dependent Efficacy and Proarrhythmic Risk of this compound in Research
The effectiveness and potential for inducing arrhythmias (proarrhythmic risk) of this compound appear to be highly dependent on the specific experimental conditions. In some cardiac preparations, this compound demonstrates a desirable frequency-independent or even a positive use-dependent effect, meaning its action potential-prolonging effects are more pronounced at faster heart rates. ahajournals.orgahajournals.org This is in contrast to many IKr blockers that exhibit reverse use-dependence, which can increase proarrhythmic risk at slower heart rates. ahajournals.org
However, the proarrhythmic potential of IKs blockade, particularly in combination with other factors, is a significant concern. Studies have shown that while this compound alone may not induce arrhythmias, its combination with β-adrenergic stimulation (simulating high sympathetic tone) can lead to a dramatic increase in the transmural dispersion of repolarization and the development of torsade de pointes (TdP), a life-threatening arrhythmia. ahajournals.org This suggests that the proarrhythmic risk of this compound is context-dependent and may be elevated in settings of high sympathetic activity. ahajournals.org
The concept of "repolarization reserve" is central to this issue. It is hypothesized that IKs acts as a safety current, becoming particularly important when other repolarizing currents are compromised. mdpi.com Therefore, blocking IKs could increase the risk of arrhythmias in individuals with underlying conditions that reduce their repolarization reserve. mdpi.com Further research is critical to delineate the specific conditions under which this compound exhibits therapeutic versus proarrhythmic effects.
Resolving Inconsistencies in this compound's Effects Across Diverse Experimental Models and Species
Significant variability in the observed effects of this compound has been reported across different experimental models and animal species. In guinea pig and human ventricular myocytes, this compound consistently prolongs the action potential duration. oup.comahajournals.org However, its effects in other species, such as rabbits and dogs, have been less consistent, with some studies showing minimal to no effect on ventricular repolarization. oup.comnih.gov
These discrepancies can be attributed to several factors, including inter-species differences in the density and kinetics of various ion channels. For example, the relative contribution of IKs to cardiac repolarization varies significantly among species. mdpi.com In guinea pigs, IKs plays a more prominent role in repolarization under normal physiological conditions compared to other species like rabbits and dogs. mdpi.com
The experimental preparation itself also plays a crucial role. Effects observed in single isolated cells may not always translate to multicellular tissue preparations or in vivo models due to differences in cell coupling, autonomic influences, and other systemic factors. ahajournals.orgahajournals.org For instance, the potency of this compound has been noted to be lower in multicellular preparations compared to isolated myocytes. oup.com There is also evidence of batch-to-batch variability in the response of induced pluripotent stem cell-derived cardiomyocytes (iPSC-hCMs) to this compound. oup.com Resolving these inconsistencies through comparative studies and by using more physiologically relevant models is essential for accurately predicting the effects of this compound in humans.
Exploring Novel Research Hypotheses and Therapeutic Opportunities for this compound
Beyond its established role in cardiac electrophysiology, emerging research suggests novel therapeutic possibilities for this compound. The KCNQ1 channel, the primary target of this compound, is also expressed in other tissues, including pancreatic islets and the intestine. nih.gov
One promising area of investigation is its potential role in metabolic diseases. Studies have shown that this compound can enhance glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. nih.gov This effect is glucose-dependent, meaning it does not alter basal insulin secretion at low glucose levels. nih.gov Furthermore, research indicates that this compound can increase the level of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a key role in glucose homeostasis. nih.gov These findings suggest that KCNQ1 channel inhibitors like this compound could represent a novel therapeutic strategy for type 2 diabetes.
Other potential applications are also being explored. Given the widespread distribution of KCNQ channels, there may be opportunities to investigate the effects of this compound in other physiological systems. Future research should focus on these non-cardiac effects to uncover new therapeutic avenues and to better understand the systemic impact of this compound.
Q & A
Q. What is the primary electrophysiological target of Chromanol 293B, and how is its inhibitory potency quantified?
this compound selectively inhibits the slow delayed rectifier potassium current (IKs) by targeting the KCNQ1/KCNE1 channel complex. Its inhibitory potency is quantified using voltage-clamp experiments, yielding an IC50 of 2.8 ± 0.9 μM in CHO cells expressing KCNQ1/KCNE1, as determined via automated patch-clamp systems like the Patchliner . Dose-response curves with Hill equation analysis are critical for validating potency across experimental models.
Q. What experimental models are commonly used to study this compound's cardiac effects?
Key models include:
- Isolated canine right atrial preparations : Assess heart rate and contractility changes under perfusion .
- Multicellular ventricular preparations : Measure action potential duration (APD) modulation using HMR 1556 (IKs blocker) and dofetilide (IKr blocker) to isolate Ito contributions .
- Human iPSC-derived cardiomyocytes : Evaluate proarrhythmic risk via field potential duration (FPD) analysis .
Q. How should researchers optimize this compound solubility and stability in vitro?
this compound is soluble in DMSO or DMF (up to 30 mg/mL). For stability:
Q. What concentration range effectively inhibits IKs without off-target effects?
Effective concentrations range from 1–30 μM for IKs blockade. Above 100 μM, nonspecific effects on KATP and late sodium currents may occur. Validate via dose-response curves and exclude concentrations altering baseline currents (e.g., IK1, ICa) .
Q. How does this compound enhance insulin secretion in pancreatic β-cells?
By blocking KCNQ1 channels in INS-1 cells, this compound depolarizes β-cell membranes, increasing calcium influx and glucose-stimulated insulin secretion. This highlights KCNQ1’s role in regulating β-cell excitability and potential links to diabetes .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound's target specificity across tissues?
Discrepancies (e.g., gastric acid secretion vs. cardiac IKs inhibition ) require:
- CRISPR/Cas9 knockout validation of KCNQ1 in tissue-specific models.
- Off-target profiling using transcriptomics/proteomics.
- Functional rescue experiments with channel agonists/antagonists.
Q. What structural features drive this compound's stereoselective interaction with KCNQ1?
The (3R,4S)-enantiomer exhibits higher affinity for KCNQ1’s voltage-sensing domain. Molecular docking studies identify critical hydroxyl and sulfonamide groups for binding. Derivatives (e.g., CHEMBL compounds) are optimized by modifying the chromanol core while preserving stereochemistry .
Q. How does this compound's lack of reverse use-dependence influence proarrhythmic risk assessment?
Unlike E-4031 (IKr blocker), this compound does not prolong FPD in a reverse use-dependent manner in iPSC-derived cardiomyocytes. This suggests lower torsadogenic risk, assessed via slope factor analysis of FPD changes across pacing rates (0.2–3.33 Hz) .
Q. What methodological controls are critical for isolating this compound's effects on Ito?
- Pharmacological isolation : Co-apply HMR 1556 (IKs blocker) and dofetilide (IKr blocker).
- Rate-dependent validation : Test APD changes at varying pacing rates (0.2–3.33 Hz).
- Cross-channel validation : Use selective Ito blockers (e.g., 4-AP) .
Q. How do sex differences affect this compound's cardiac responses?
Female canine Purkinje fibers exhibit greater APD90 prolongation at low pacing rates (0.2 Hz) under β-adrenergic stimulation. Statistical analysis requires mixed-effects models accounting for "within-rate" (fixed pacing) and "across-rate" (variable pacing) adaptations .
Q. How can batch variations in iPSC-derived cardiomyocytes impact this compound studies?
Batch-dependent differences in KCNQ1/KCNE1 expression (e.g., Cor.4U vs. iCells) necessitate:
- Baseline normalization : Express FPD changes relative to FPDc.
- Quality control : Regular RNA-seq for channel expression consistency .
Q. What strategies mitigate this compound's presumed Ito selectivity limitations?
- Multi-modal validation : Combine patch-clamp with optical mapping.
- Computational modeling : Integrate IKs, Ito, and ICa interactions.
- Pharmacological cross-check : Use alternative Ito blockers (e.g., 4-AP) .
Q. How does TMCC reverse this compound-induced APD prolongation?
TMCC (taurine-magnesium coordination compound) restores IKs current by shifting I-V curves upward, counteracting this compound’s inhibition. This supports combining IKs enhancers with blockers to model LQTS rescue .
Q. What are the implications of this compound's dual inhibition of KCNQ1 and CFTR?
In epithelial studies, CFTR-mediated anion transport must be controlled using inhibitors (e.g., CFTRinh-172) to isolate KCNQ1-specific effects. Dual activity complicates interpretation but enables multi-channel interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
